molecular formula C8H9N3O B12851381 3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole

3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole

Cat. No.: B12851381
M. Wt: 163.18 g/mol
InChI Key: ABQMFVPOKVDNRF-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a cyclopropyl group, an isocyanate group, and a methyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This reaction is mediated by silver and offers mild conditions, broad substrate scope, and excellent functional group tolerance . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazines for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and high yield .

Major Products

The major products formed from these reactions include various substituted pyrazoles, urea derivatives, and other heterocyclic compounds. These products have significant applications in medicinal chemistry and material science .

Scientific Research Applications

3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for the development of novel pharmaceuticals and advanced materials .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

3-cyclopropyl-5-isocyanato-1-methylpyrazole

InChI

InChI=1S/C8H9N3O/c1-11-8(9-5-12)4-7(10-11)6-2-3-6/h4,6H,2-3H2,1H3

InChI Key

ABQMFVPOKVDNRF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N=C=O

Origin of Product

United States

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